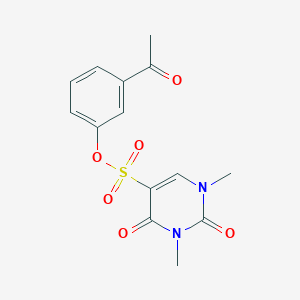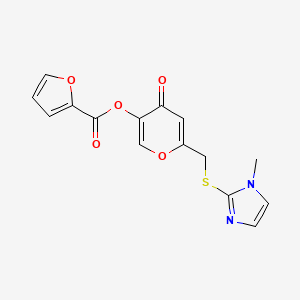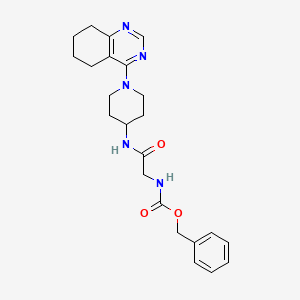
(3-Acetylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Acetylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate is a pyrimidine derivative compound that has gained significant attention in scientific research in recent years. This compound is characterized by its complex molecular structure, which includes a pyrimidine ring substituted with various functional groups, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of (3-Acetylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate typically involves multiple steps, starting with the preparation of the pyrimidine core. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: : The pyrimidine ring is constructed using a suitable starting material, such as a β-diketone, which undergoes cyclization under acidic conditions.
Substitution Reactions: : Various substituents, including the acetyl group and sulfonate group, are introduced through substitution reactions. These reactions often require specific reagents and conditions to ensure the correct placement of the substituents.
Purification: : The final product is purified using techniques such as recrystallization or chromatography to obtain a pure compound.
Industrial production methods may involve scaling up these synthetic routes, optimizing reaction conditions, and ensuring the efficient use of reagents to achieve high yields and purity.
Analyse Chemischer Reaktionen
(3-Acetylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate undergoes various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure, often resulting in the formation of new compounds with altered properties.
Substitution: : Substitution reactions are common, where different groups on the pyrimidine ring are replaced with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed from these reactions can vary widely, depending on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research, including:
Chemistry: : It is used as a building block in the synthesis of more complex molecules, often serving as an intermediate in organic synthesis.
Biology: : The compound can be used in biological studies to investigate its interactions with various biomolecules and its potential effects on biological systems.
Industry: : The compound's unique properties make it useful in various industrial processes, such as the production of dyes, pigments, and other chemical products.
Wirkmechanismus
The mechanism by which (3-Acetylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate exerts its effects depends on its specific application
Vergleich Mit ähnlichen Verbindungen
When compared to other similar compounds, (3-Acetylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate stands out due to its unique structure and reactivity. Similar compounds may include other pyrimidine derivatives or compounds with similar functional groups. These compounds may share some properties but differ in their specific applications and reactivity.
Eigenschaften
IUPAC Name |
(3-acetylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O6S/c1-9(17)10-5-4-6-11(7-10)22-23(20,21)12-8-15(2)14(19)16(3)13(12)18/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHHAKHCJCQUPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OS(=O)(=O)C2=CN(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3-{[(4-Chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B2806068.png)


![2-(4-(methylsulfonyl)phenyl)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide](/img/structure/B2806072.png)


![N-[1-(1-benzofuran-2-yl)propan-2-yl]cyclopropanecarboxamide](/img/structure/B2806079.png)



![3-[(4-Bromophenyl)sulfonyl]-1-(3,4-dichlorophenyl)-1-propanone](/img/structure/B2806085.png)

![2-cyclopropyl-5-(furan-2-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B2806088.png)

